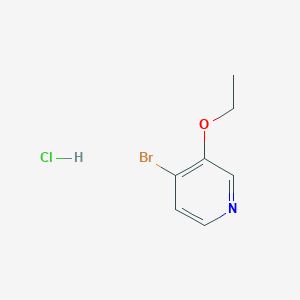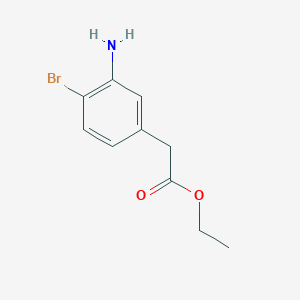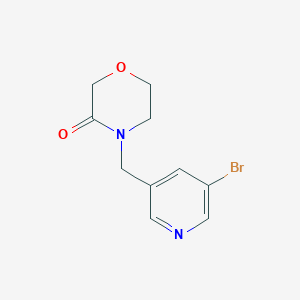
ZnAF-1F DA; min. 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZnAF-1F DA is an artificial zinc-finger protein, which is a type of transcription factor that can bind to specific DNA sequences and control gene expression. ZnAF-1F DA is a variant of the wild type ZnAF-1F, which has been modified to increase its DNA-binding affinity. It has been widely used in laboratory experiments and research to study gene expression and its regulation.
Mechanism of Action
ZnAF-1F DA binds to specific DNA sequences and regulates gene expression by either activating or repressing transcription. It binds to the target DNA sequence through its zinc-finger domain, which is composed of two zinc atoms and a small protein loop. The zinc-finger domain is highly specific and can recognize and bind to very specific DNA sequences.
Biochemical and Physiological Effects
ZnAF-1F DA has been shown to have a variety of biochemical and physiological effects. It has been shown to regulate gene expression, alter cell growth and development, and modulate the expression of various proteins. It has also been shown to be involved in the regulation of cell cycle progression, apoptosis, and differentiation.
Advantages and Limitations for Lab Experiments
The major advantage of using ZnAF-1F DA in laboratory experiments is its high DNA-binding affinity. This allows it to bind to specific DNA sequences with high specificity, which is essential for studying gene expression and its regulation. The main limitation of using ZnAF-1F DA is its limited range of applications. It is not suitable for all types of experiments, and its effects may vary depending on the specific DNA sequence.
Future Directions
There are a number of potential future directions for research involving ZnAF-1F DA. These include further studies into its mechanism of action, its effects on gene expression, and its potential applications in biotechnology and medicine. Additionally, further research could be conducted into its potential use as a therapeutic agent and its potential as a diagnostic tool. Finally, further research could be conducted into its ability to modulate gene expression in response to various environmental cues.
Synthesis Methods
ZnAF-1F DA is synthesized using a method called “site-directed mutagenesis”. This is a technique which involves making specific changes to the DNA sequence of a gene, in order to alter its function. In this case, the DNA sequence of the wild type ZnAF-1F protein is modified to increase its DNA-binding affinity. The modified protein is then expressed in Escherichia coli and purified using standard chromatographic techniques.
Scientific Research Applications
ZnAF-1F DA has been used in numerous scientific research applications. It has been used to study gene expression and its regulation, as well as to identify novel transcription factors and their binding sites. It has also been used to investigate the effects of gene expression on cell growth and development, as well as to study the regulation of gene expression in response to environmental cues.
properties
IUPAC Name |
[6'-acetyloxy-5-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-10-9-24(15-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSDYSDKFVFVIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=C(C=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30F2N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ZnAF-1F DA | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B6353730.png)



![5-Chloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B6353757.png)
![3,7-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B6353763.png)

![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353787.png)
![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353791.png)
![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353802.png)
![6-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353808.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6353819.png)
![Methyl 2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B6353840.png)
![Methyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B6353846.png)